molecular formula C19H17N3OS B5570759 3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5570759
M. Wt: 335.4 g/mol
InChI Key: JBULXDYQUXIRHU-UHFFFAOYSA-N
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Description

The compound is a pyrrole-based molecule. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methyl groups, and the formation of the thieno[2,3-d]pyrimidin-4(3H)-one moiety. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring, the phenyl ring, and the thieno[2,3-d]pyrimidin-4(3H)-one moiety would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Antibacterial and Antitubercular Agents

Research has shown that compounds similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antibacterial and antitubercular properties. These compounds can inhibit the growth of various bacterial strains, including drug-resistant Mycobacterium tuberculosis . This makes them potential candidates for developing new antibiotics and treatments for tuberculosis.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase. These enzymes are crucial for bacterial metabolism and survival. By inhibiting these enzymes, the compound can effectively hinder bacterial growth and proliferation . This application is particularly valuable in designing new antimicrobial agents.

Cancer Research

Thieno[2,3-d]pyrimidine derivatives, including this compound, have shown promise in cancer research. They can act as inhibitors of various kinases involved in cancer cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death). These properties make the compound a potential candidate for developing new anticancer drugs .

Anti-inflammatory Agents

Compounds with similar structures have been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

Research has indicated that thieno[2,3-d]pyrimidine derivatives may have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . This application is crucial for developing treatments that can slow down or prevent the progression of these diseases.

Antiviral Agents

The compound has potential antiviral applications. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a promising candidate for developing new antiviral drugs, particularly against viruses that are resistant to current treatments .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it’s a drug, further studies could focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications .

properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12-9-10-13(2)22(12)21-11-20-18-17(19(21)23)16(14(3)24-18)15-7-5-4-6-8-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBULXDYQUXIRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7195059

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